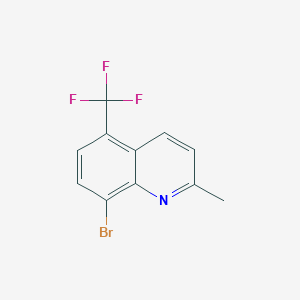

8-Bromo-2-methyl-5-(trifluoromethyl)quinoline

Description

Significance of Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of organic compounds. Recognized as a "privileged structure" in medicinal chemistry, its derivatives are integral to numerous natural products and synthetic pharmaceuticals. chemicalbook.comchemicalbook.com The versatility of the quinoline nucleus allows it to serve as a foundational template in drug design, with researchers continuously developing new derivatives to enhance biological activity and minimize side effects. staigent.comchemicalbook.com This widespread utility has spurred the development of numerous synthetic methodologies for its construction and functionalization, making it a readily accessible and optimizable core for new molecular entities. chemicalbook.com Consequently, quinoline-based compounds are prominent in the pursuit of treatments for a wide array of diseases. chemicalbook.combeilstein-archives.org

Role of Halogen and Trifluoromethyl Substituents in Modulating Quinoline Reactivity and Properties

The introduction of halogen atoms and trifluoromethyl (-CF3) groups onto the quinoline scaffold profoundly alters its electronic properties, reactivity, and biological profile.

Trifluoromethyl Substituents: The trifluoromethyl group is a key functional group in modern medicinal chemistry due to its unique electronic and steric properties. researchgate.net As a strong electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups and influence the reactivity of the aromatic ring. doronscientific.com Furthermore, the -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve a molecule's ability to cross biological membranes. doronscientific.comnih.gov The incorporation of fluorine and trifluoromethyl groups into quinoline structures is a well-established strategy to enhance biological activity. researchgate.net

Overview of Research Trajectories for Multifunctionalized Heterocycles

Contemporary research in synthetic and medicinal chemistry increasingly focuses on the design of multifunctionalized heterocycles. The strategy involves creating complex molecules where different substituents are strategically placed to perform specific functions, potentially leading to compounds with multiple modes of action or improved pharmacokinetic profiles. This approach is a cornerstone of modern drug discovery, aiming to create more effective and selective therapeutic agents. researchgate.net Advances in synthetic methodologies, particularly in C-H activation and functionalization, have provided chemists with powerful tools to precisely and efficiently construct these complex, poly-substituted heterocyclic systems. cymitquimica.compharmaguideline.comiipseries.org The development of one-pot and multicomponent reactions further accelerates the synthesis of diverse heterocyclic scaffolds, which are crucial for building libraries of potential drug candidates. wikipedia.orguop.edu.pk

Contextualizing 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline within Contemporary Chemical Research

This compound emerges as a molecule of significant interest within the context of multifunctional heterocycles. Its structure embodies the principles discussed previously:

A robust quinoline core , a proven scaffold in chemical and pharmaceutical research.

An 8-bromo substituent , which acts as a key synthetic handle for further molecular elaboration through cross-coupling reactions and influences the electronic landscape of the benzene portion of the ring system.

A 2-methyl group , which can influence the steric profile and reactivity of the pyridine ring.

A 5-trifluoromethyl group , a powerful modulator of lipophilicity, metabolic stability, and electronic properties.

This specific combination of functional groups on a single quinoline framework makes it a valuable building block for the synthesis of novel, complex molecules. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis and properties can be understood through established principles of quinoline chemistry.

A plausible synthetic route for this class of compounds is the Skraup synthesis or its variations, such as the Doebner-von Miller reaction. These reactions typically involve the condensation of a substituted aniline (B41778) with an α,β-unsaturated carbonyl compound or its precursors. For this compound, the likely starting materials would be 2-bromo-5-(trifluoromethyl)aniline (B1265768) and an α,β-unsaturated carbonyl compound that can provide the 2-methyl group, such as crotonaldehyde (B89634) (formed in situ from glycerol (B35011) in the classic Skraup reaction). The reaction of 2-bromoaniline (B46623) with crotonaldehyde is a known method for producing 8-bromo-2-methylquinoline (B152758), providing a strong precedent for this synthetic approach. pharmaguideline.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrF₃N |

| Molecular Weight | 290.08 g/mol wikipedia.org |

The spectroscopic characterization of this molecule can be predicted based on data from analogous structures. The ¹H NMR spectrum of 8-bromo-2-methylquinoline shows a characteristic singlet for the methyl protons around 2.82 ppm. pharmaguideline.com The aromatic protons appear in the region of 7.3-8.1 ppm. For this compound, similar shifts would be expected, with the trifluoromethyl group likely inducing further downfield shifts on the nearby aromatic protons due to its electron-withdrawing nature. The ¹³C and ¹⁹F NMR spectra would also provide key structural information, with the trifluoromethyl group showing a characteristic signal in the ¹⁹F NMR spectrum. beilstein-archives.org

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (at C2) | ~2.8 | Singlet | Based on 8-bromo-2-methylquinoline. pharmaguideline.com |

| H3 | ~7.3-7.5 | Doublet | Aromatic proton on the pyridine ring. |

| H4 | ~8.0-8.2 | Doublet | Aromatic proton on the pyridine ring. |

| H6 | ~7.7-7.9 | Doublet | Aromatic proton on the benzene ring, influenced by -CF₃ group. |

| H7 | ~7.5-7.7 | Doublet | Aromatic proton on the benzene ring, influenced by bromo group. |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-methyl-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3N/c1-6-2-3-7-8(11(13,14)15)4-5-9(12)10(7)16-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCYNFFZMWPKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways

Reactivity of the Bromine Moiety at C-8

The bromine atom at the C-8 position of the quinoline (B57606) ring is a versatile functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is typical of an aryl bromide, making it amenable to several important palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The C-8 bromine of the quinoline core is well-suited for such transformations, allowing for the introduction of a wide array of substituents.

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This method is widely used to synthesize biaryl compounds. For 8-bromoquinoline (B100496) derivatives, Suzuki couplings proceed efficiently in the presence of a palladium catalyst and a base. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, providing a direct route to arylated alkynes. soton.ac.ukresearchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. It allows for the introduction of primary or secondary amines at the C-8 position, a common strategy in the synthesis of pharmaceutically relevant compounds. researchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous 8-bromoquinoline systems.

Interactive Table: Representative Conditions for Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 |

| Buchwald-Hartwig | Amine/Amide | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 |

Aromatic rings generally resist nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. mdpi.commdpi.com The trifluoromethyl group (-CF₃) at the C-5 position of the quinoline is a potent electron-withdrawing group. nih.govmdpi.com This group deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

While the bromine at C-8 is not in a classic ortho or para position to the activating -CF₃ group for optimal resonance stabilization, the strong inductive effect of the trifluoromethyl group still renders the quinoline ring more electron-deficient and thus more susceptible to attack by strong nucleophiles compared to an unsubstituted 8-bromoquinoline. Reactions would typically require potent nucleophiles and potentially elevated temperatures to proceed.

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction is particularly common for aryl bromides and iodides upon treatment with organolithium reagents, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. nih.govias.ac.in

The reaction of 8-bromo-2-methyl-5-(trifluoromethyl)quinoline with n-BuLi would generate the corresponding 8-lithioquinoline derivative. This highly reactive intermediate can be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at the C-8 position.

Interactive Table: Halogen-Metal Exchange and Subsequent Functionalization

| Step | Reagent(s) | Product Type |

| 1. Exchange | n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | 8-Lithioquinoline |

| 2. Trapping | DMF (Dimethylformamide) | 8-Formylquinoline |

| 2. Trapping | CO₂ (Carbon dioxide) | 8-Quinolinecarboxylic acid |

| 2. Trapping | R-X (Alkyl halide) | 8-Alkylquinoline |

| 2. Trapping | R₂C=O (Aldehyde/Ketone) | 8-(Hydroxyalkyl)quinoline |

Transformations Involving the Trifluoromethyl Group at C-5

The trifluoromethyl group is known for its high stability and significant electronic influence on the aromatic ring to which it is attached.

The trifluoromethyl group is one of the most stable functional groups in organic chemistry due to the exceptional strength of the carbon-fluorine bond. nih.gov It is resistant to a wide range of chemical, thermal, and metabolic conditions. beilstein-journals.org

Electronically, the -CF₃ group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I effect). nih.govnih.gov This is due to the high electronegativity of the fluorine atoms. wikipedia.org The presence of the -CF₃ group at the C-5 position significantly lowers the electron density of the quinoline ring system. This electronic perturbation has several consequences:

It deactivates the ring towards electrophilic aromatic substitution, which, if forced, would likely direct incoming electrophiles to the 6- or 8-positions of the benzenoid ring. reddit.com

It increases the acidity of any N-H protons in a corresponding quinolinium salt.

It enhances the stability of the molecule towards oxidative degradation. nih.gov

It activates the ring towards nucleophilic aromatic substitution, as discussed in section 3.1.2.

Direct chemical transformation of an aromatic trifluoromethyl group is exceptionally challenging due to the high energy of the C-F bonds. tcichemicals.com Such reactions are rare and often require harsh conditions or specialized reagents that are not compatible with many other functional groups.

While selective C-F bond activation and transformation is an active area of research, practical and general methods for the derivatization of an aryl-CF₃ group are limited. tcichemicals.com For instance, under certain conditions, a -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group, but this typically requires superacidic or harsh basic conditions that would likely degrade the quinoline core. Therefore, for a complex molecule like this compound, the trifluoromethyl group is generally considered a chemically inert and stable substituent rather than a reactive handle for further derivatization.

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic, allowing it to undergo reactions like quaternization and N-oxidation.

The nitrogen atom can be alkylated by reacting with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, to form quaternary quinolinium salts. pharmaguideline.comgoogle.comgoogle.com This reaction converts the neutral quinoline into a positively charged quinolinium ion. rsc.org The quaternization process can be influenced by steric effects from substituents near the nitrogen atom. google.comgoogle.com These quaternary salts are often used as intermediates in further synthetic transformations. nih.gov

Treatment of quinoline derivatives with oxidizing agents like peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) results in the formation of the corresponding quinoline N-oxide. researchgate.net The N-oxide functionality significantly alters the electronic properties of the quinoline ring, making the C-2 and C-4 positions susceptible to nucleophilic attack. beilstein-journals.orgresearchgate.net Quinoline N-oxides are versatile intermediates for introducing substituents onto the quinoline core. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group makes the quinoline ring, particularly at positions bearing a good leaving group, susceptible to nucleophilic aromatic substitution. The bromine atom at C-8 can potentially be displaced by strong nucleophiles. The presence of the strongly deactivating CF₃ group enhances the ring's electron deficiency, facilitating such reactions. SNAr reactions on electron-poor aromatic systems are a common strategy for introducing a variety of functional groups. mdpi.com

Ring-Opening and Ring-Expansion Reactions

A comprehensive review of the scientific literature reveals no documented instances of ring-opening or ring-expansion reactions specifically involving this compound. The inherent stability of the quinoline ring system, a bicyclic aromatic heterocycle, generally requires forcing conditions or highly specific activating groups to undergo such transformations.

The presence of the electron-withdrawing trifluoromethyl group and the bromo substituent influences the electron density and reactivity of the quinoline core, but current research has not extended to exploring reactions that would lead to the cleavage or expansion of the heterocyclic rings. Consequently, there are no established derivatization pathways for this compound that proceed via ring-opening or ring-expansion mechanisms. Further research would be necessary to determine if this compound can be induced to undergo such reactions and to characterize the resulting products.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

The solid-state structure of 8-Bromo-2-methylquinoline (B152758) has been determined by single-crystal X-ray diffraction, providing precise details of its molecular architecture and packing in the crystalline state. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrN |

| Formula Weight | 222.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

| Temperature (K) | 291 |

The quinoline (B57606) ring system, composed of a fused benzene (B151609) and pyridine (B92270) ring, is nearly planar. The dihedral angle between the two six-membered rings is reported to be a mere 0.49 (16)°, indicating a high degree of planarity for the bicyclic core. nih.govnih.gov The bond lengths and angles within the molecule are consistent with those expected for an aromatic heterocyclic system.

Analysis of the crystal structure of 8-Bromo-2-methylquinoline reveals no classical hydrogen bonding interactions. nih.govnih.gov The absence of strong hydrogen bond donors and the steric hindrance provided by the bromine atom and the quinoline structure prevent the formation of a significant hydrogen-bonded network.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 8-Bromo-2-methylquinoline provides information on the chemical environment of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 2.82 | s (singlet) | N/A | 3H | -CH₃ |

| 7.33 | m (multiplet) | N/A | 2H | quinoline 3,6-H |

| 7.73 | dd (doublet of doublets) | 8.0, 1.2 | 1H | quinoline 7-H |

| 8.02 | m (multiplet) | N/A | 2H | quinoline 4,5-H |

Detailed ¹³C NMR data for 8-Bromo-2-methylquinoline is not provided in the primary crystallographic study. While ¹³C NMR data for other related trifluoromethylated quinolines have been reported, specific assignments for this analogue are not available in the reviewed literature. beilstein-archives.org

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR spectroscopy is a highly sensitive technique used to characterize organofluorine compounds. For 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline, a ¹⁹F NMR spectrum would be crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group. Typically, the -CF₃ group appears as a singlet in the spectrum unless there are nearby fluorine or hydrogen atoms to cause splitting.

Table 1: Expected ¹⁹F NMR Data for this compound

| Parameter | Expected Observation | Purpose |

|---|---|---|

| Chemical Shift (δ) | Singlet, approx. -60 to -68 ppm | Confirms the electronic environment of the -CF₃ group. |

| Integration | Proportional to 3 fluorine atoms | Verifies the presence of a single -CF₃ group. |

| Coupling | Likely a singlet | Indicates no significant coupling with nearby ¹H or ¹⁹F nuclei. |

Note: This table is predictive and not based on experimental data for the specified compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals in a complex molecule like a substituted quinoline by revealing through-bond correlations between nuclei. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would help establish the connectivity of the protons on the quinoline ring, for instance, by showing a correlation between H-3 and H-4. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals directly to the carbon atoms they are attached to. This allows for the definitive assignment of carbon signals that have attached protons, such as the methyl carbon and the carbons of the quinoline backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly powerful for identifying quaternary (non-protonated) carbons and confirming the placement of substituents. For the target molecule, an HMBC spectrum would show correlations from the methyl protons to carbons C-2 and C-3, and from the fluorine atoms of the -CF₃ group to C-5, thus confirming the substitution pattern.

Without experimental data, a detailed connectivity map cannot be constructed.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Group Analysis

For this compound, the key expected vibrations would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the quinoline ring skeleton would be observed in the 1400-1650 cm⁻¹ region.

C-F stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1000-1350 cm⁻¹ range.

C-Br stretching: The C-Br vibration would be found at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Analysis of the combined FT-IR and FT-Raman spectra allows for a more complete vibrational assignment, as some modes may be more active in one technique than the other. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Quinoline Ring | C=C, C=N Stretching | 1400 - 1650 |

| Trifluoromethyl | C-F Stretching | 1000 - 1350 (strong) |

| Bromo | C-Br Stretching | 500 - 650 |

Note: This table contains generalized predictions; specific peak positions for the target compound are not available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₁H₇BrF₃N), the calculated molecular weight is approximately 290.97 g/mol .

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z and M+2). miamioh.edu

The fragmentation pattern upon electron ionization would offer further structural proof. Common fragmentation pathways for related compounds include:

Loss of a bromine radical (•Br).

Loss of a trifluoromethyl radical (•CF₃). fluorine1.ru

Loss of hydrogen cyanide (HCN) from the quinoline ring system. rsc.org

Cleavage of the methyl group (•CH₃).

The relative abundance of these fragment ions helps in reconstructing the molecule's structure. libretexts.orglibretexts.org

Computational and Theoretical Chemistry Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Energy Gap and Stability Correlations:The HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity and kinetic stability, has not been computationally determined for 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline. A smaller gap generally implies higher reactivity.

Further research and publication in the field of computational chemistry are required to provide the specific data needed to complete a detailed theoretical profile of this compound.

Correlation between Theoretical and Experimental Data:A crucial step in computational chemistry is to validate theoretical findings against experimental data, such as X-ray crystallography or spectroscopic results. As no published computational or advanced experimental data for this compound could be located, this correlation is not possible.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of three different functional groups on the quinoline (B57606) core makes 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline a versatile building block for the synthesis of more complex molecules. The bromine atom at the 8-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The methyl group at the 2-position and the trifluoromethyl group at the 5-position also influence the electronic properties and reactivity of the quinoline ring system, making it a valuable precursor for diverse molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

Brominated quinolines are important intermediates in the pharmaceutical industry. nih.govresearchgate.net The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide range of functional groups, which is a key strategy in the synthesis of bioactive molecules. mdpi.comnih.gov For instance, the bromine atom can be substituted to create derivatives with potential anticancer, antimicrobial, and antifungal activities. nih.govresearchgate.net The trifluoromethyl group is also a critical substituent in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and membrane permeability. scispace.com The presence of both the bromo and trifluoromethyl groups in this compound makes it a highly attractive starting material for the synthesis of novel pharmaceutical candidates.

The synthesis of complex pharmaceutical agents often involves multi-step sequences where functionalized heterocyclic cores are essential. Bromo-isoquinoline derivatives, for example, are key intermediates in the synthesis of various pharmaceutical compounds. google.com Similarly, 8-substituted quinolines, including those with bromo functionalities, are precursors to compounds with demonstrated antiproliferative activity against various cancer cell lines. nih.gov The synthetic utility of brominated quinolines is further highlighted by their conversion into a variety of derivatives through reactions such as Suzuki cross-coupling, which allows for the introduction of aryl and heteroaryl moieties. mdpi.com

Building Block for Agrochemicals (hypothetical, based on fluorine relevance)

The introduction of fluorine and fluorine-containing groups, such as the trifluoromethyl group, has had a profound impact on the agrochemical industry. ccspublishing.org.cnresearchgate.netnih.gov Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and increased lipophilicity, all of which are desirable properties for modern crop protection agents. ccspublishing.org.cnresearchgate.net It is estimated that a significant percentage of commercial agrochemicals contain fluorine. nih.gov

Fluorinated quinoline analogs, in particular, have been synthesized and evaluated for their antifungal activities. nih.gov The synthesis of these agrochemicals often relies on the use of fluorinated building blocks. ccspublishing.org.cn For example, fluorinated quinoline intermediates are key components in the synthesis of some fungicides. ccspublishing.org.cn Given the established importance of both the quinoline scaffold and the trifluoromethyl group in agrochemicals, it is highly plausible that this compound could serve as a valuable precursor for the development of new pesticides. The bromine atom provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships in the design of novel agrochemicals.

A hypothetical synthetic route could involve a palladium-catalyzed cross-coupling reaction at the 8-position to introduce a variety of substituents, thereby generating a library of compounds for biological screening. The combination of the trifluoromethyl group and the quinoline core in the starting material provides a strong foundation for developing potent and effective agrochemical products.

Scaffold for Ligands in Catalysis

Quinoline derivatives have been widely employed as ligands in transition metal catalysis. beilstein-journals.orgacs.orgnih.govresearchgate.netrsc.orgacs.orgnih.govresearchgate.net The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. This modulation of the ligand environment is crucial for controlling the activity and selectivity of the catalyst.

Rhodium and palladium complexes featuring quinoline-based ligands have been shown to be effective catalysts for a variety of organic transformations, including C-H bond activation and cross-coupling reactions. acs.orgresearchgate.netnih.govacs.org The presence of electron-withdrawing groups, such as the trifluoromethyl group, and halogens on the quinoline scaffold can significantly influence the catalytic properties of the corresponding metal complexes. For instance, copper(II) complexes of quinoline-based ligands have been successfully used in photoredox catalysis for atom transfer radical addition reactions. rsc.org

The compound this compound possesses both a coordinating nitrogen atom and electronically distinct substituents, making it an excellent candidate for the development of new ligands for catalysis. The bromine atom could be used to anchor the quinoline moiety to a larger support or to introduce additional coordinating groups. The trifluoromethyl group, being strongly electron-withdrawing, would impact the electron density at the nitrogen atom and, consequently, the binding affinity and catalytic behavior of the metal center.

Photophysical Applications of Substituted Quinolines

Substituted quinolines are known to exhibit interesting photophysical properties, including strong fluorescence, which makes them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.org The absorption and emission characteristics of quinoline derivatives can be tuned by varying the substituents on the quinoline ring.

Light Absorption and Emission Characteristics (e.g., Fluorescence Quantum Yields, Stokes Shifts)

The photophysical properties of quinoline derivatives are highly dependent on the nature and position of the substituents. The introduction of a trifluoromethyl group, an electron-withdrawing group, can significantly influence the electronic transitions and, consequently, the absorption and emission spectra. scispace.com Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds exhibit fluorescence with quantum yields (Φf) ranging from low to good, depending on the solvent and other substituents. scispace.combeilstein-archives.org

For example, in chloroform (B151607), quantum yields between 0.12 and 0.80 have been reported, while in more polar solvents like DMSO and methanol, the quantum yields were in the range of 0.20–0.75 and 0.13–0.85, respectively. beilstein-archives.org These compounds also exhibit significant Stokes shifts, which is the difference between the absorption and emission maxima. Larger Stokes shifts are generally observed in more polar solvents. beilstein-archives.org

The presence of both an electron-withdrawing trifluoromethyl group and a halogen atom like bromine can lead to complex photophysical behavior. Halide ions are known to quench the fluorescence of quinine sulfate, with the quenching efficiency increasing with the atomic mass of the halide (Cl- < Br- < I-). nih.gov This quenching can occur through both dynamic and static mechanisms. nih.govyoutube.com Therefore, it is expected that the bromine atom in this compound would influence its fluorescence properties, potentially leading to a lower quantum yield compared to a non-brominated analogue. The methyl group, being a weak electron-donating group, would have a less pronounced, but still noticeable, effect on the photophysical properties.

Table 1: Photophysical Data of Representative Trifluoromethylated Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| Trifluoromethylated Quinoline-Phenol Schiff Base 1 | CHCl3 | ~370 | ~450 | ~80 | 0.12 - 0.80 | beilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Base 1 | DMSO | ~375 | ~525 | ~150 | 0.20 - 0.75 | beilstein-archives.org |

| Trifluoromethylated Quinoline-Phenol Schiff Base 1 | MeOH | ~372 | ~500 | ~128 | 0.13 - 0.85 | beilstein-archives.org |

| Bis-alkynyl-2-trifluoromethylquinoline 1 | Cyclohexane | 350 | 385 | 35 | 0.66 | beilstein-journals.org |

| Bis-alkynyl-2-trifluoromethylquinoline 2 | Cyclohexane | 360 | 400 | 40 | 0.54 | beilstein-journals.org |

Photostability and Degradation Pathways

The photostability of fluorescent materials is a critical parameter for their practical application. The trifluoromethyl group is known to increase the stability of many bioactive molecules, partly due to its high resistance to enzymatic degradation. scispace.com This enhanced stability can also extend to the photochemical stability of the molecule. Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds exhibit good stability under white-LED irradiation. beilstein-archives.org

The degradation of quinoline and its derivatives can proceed through various pathways, often initiated by hydroxylation. nih.gov In the case of fluoroquinolones, degradation pathways can include piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation. nih.gov The presence of a strong carbon-fluorine bond generally imparts higher stability to the molecule. researchgate.net

Potential in Organic Light-Emitting Diodes (OLEDs) or Fluorescent Probes

There is no specific research available on the application of this compound in OLEDs or as a fluorescent probe. In general, trifluoromethyl-substituted molecules are utilized in the development of phosphorescent materials for OLEDs due to their potential to enhance electron transport and reduce molecular stacking. beilstein-journals.org Furthermore, many 6-aminoquinoline compounds exhibit luminescent properties that make them attractive for OLED applications. beilstein-journals.org However, no studies have characterized the specific luminescent or electroluminescent properties of this compound.

Electrochemical Properties and Redox Behavior

No experimental data from studies such as cyclic voltammetry is available for this compound. Therefore, its specific reduction and oxidation potentials have not been documented.

Cyclic Voltammetry Studies

A search of scientific literature did not yield any cyclic voltammetry studies conducted on this compound.

Reduction and Oxidation Potentials

The reduction and oxidation potentials for this compound have not been reported.

Applications in Supramolecular Chemistry and Crystal Engineering

There is no published research on the use of this compound in the fields of supramolecular chemistry or crystal engineering.

Design of Ordered Solid-State Structures

While the crystal structure of the related compound 8-Bromo-2-methylquinoline (B152758) has been reported, showing a face-to-face packing arrangement with a centroid-centroid distance of 3.76 Å, no such structural analysis is available for this compound. nih.govnih.gov The introduction of a trifluoromethyl group at the 5-position would significantly alter the molecule's size, shape, and electronic distribution, leading to different intermolecular interactions and crystal packing. Without experimental crystallographic data, the solid-state structure cannot be described.

Host-Guest Chemistry

There is no information to suggest that this compound has been studied or applied in the context of host-guest chemistry.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic methodologies, and the production of 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline is ripe for such innovations. tandfonline.comtandfonline.comnih.gov Future research should focus on developing more environmentally benign and efficient synthetic pathways.

Current strategies for quinoline (B57606) synthesis often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. tandfonline.com Emerging sustainable approaches that could be adapted for this specific compound include:

Iron-Catalyzed Reactions: The use of earth-abundant and non-toxic iron catalysts for C-H activation and other coupling reactions presents a greener alternative to precious metal catalysts. rsc.org

Visible-Light-Driven Photocatalysis: Harnessing the energy of visible light to drive chemical transformations can lead to milder reaction conditions and reduced energy consumption. mdpi.commdpi.comrsc.org Photocatalytic methods could be explored for the key bond-forming steps in the synthesis of the target quinoline. acs.org

Solvent-Free and Aqueous Conditions: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or syntheses in water could dramatically reduce the environmental footprint of production. tandfonline.com

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for Quinoline Derivatives

| Synthetic Approach | Potential Advantages | Key Considerations for this compound |

|---|---|---|

| Iron-Catalyzed C-H Activation | Low cost, low toxicity, high abundance of iron. | Regioselectivity of C-H activation in the presence of multiple substituents. |

| Visible-Light Photocatalysis | Mild reaction conditions, use of renewable energy source. | Selection of appropriate photosensitizer and optimization of light source. |

Exploration of Novel Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to a wide array of novel chemical transformations. The bromine atom at the 8-position is a prime handle for cross-coupling reactions, while the methyl group and the trifluoromethyl-substituted ring are amenable to various functionalization strategies.

Future research in this area could focus on:

C-H Activation and Functionalization: Direct functionalization of the quinoline core through C-H activation is a powerful tool for creating complex molecules. nih.govmdpi.com Investigating the regioselectivity of C-H activation on the electron-deficient quinoline ring, influenced by the trifluoromethyl group, could lead to the synthesis of novel derivatives with unique properties. nih.govbeilstein-journals.org

Late-Stage Functionalization: Developing methods for introducing new functional groups into the molecule in the final steps of a synthetic sequence would provide rapid access to a diverse library of analogues for screening in various applications.

Derivatization of Substituents: The methyl group can be a site for oxidation or further substitution, while the trifluoromethyl group, though generally stable, can participate in certain specialized reactions.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers a powerful and resource-efficient means to predict the physicochemical and biological properties of molecules. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict molecular geometry, electronic structure, and reactivity. nih.govufms.br This can help in understanding the influence of the bromo, methyl, and trifluoromethyl substituents on the properties of the quinoline ring system. physchemres.org

Prediction of Spectroscopic and Photophysical Properties: Computational models can predict NMR spectra, which can aid in structure elucidation, as well as absorption and emission spectra, which are crucial for applications in materials science. nih.gov

Virtual Screening for Biological Activity: By modeling the interaction of the compound with biological targets, it may be possible to predict its potential as a therapeutic agent, for instance, as a cholinesterase inhibitor. mdpi.com

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity indices. | Guidance for synthetic planning and understanding of reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Prediction of photophysical properties for materials science applications. |

Potential in Catalytic Applications (e.g., as a ligand, catalyst component)

The quinoline scaffold is a well-established ligand in organometallic catalysis. nih.gov The specific substitution pattern of this compound could impart unique electronic and steric properties when coordinated to a metal center, making it a promising candidate for catalytic applications.

Future research could explore its use as:

A Ligand in Cross-Coupling Reactions: The nitrogen atom of the quinoline ring can coordinate to transition metals like nickel, palladium, or platinum, potentially leading to highly efficient catalysts for reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.govacs.org

A Component of Chiral Catalysts: Derivatization of the quinoline core could lead to the development of chiral ligands for asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals.

A Support for Single-Atom Catalysts: The quinoline moiety could serve as a robust platform for stabilizing single metal atoms, creating highly active and selective heterogeneous catalysts. nih.gov

Integration into New Material Systems

The unique electronic and photophysical properties that can be expected from the trifluoromethylated quinoline core suggest its potential for integration into advanced material systems. beilstein-journals.org

Emerging research avenues in this domain include:

Organic Light-Emitting Diodes (OLEDs): The trifluoromethyl group can enhance electron transport and reduce molecular stacking, properties that are beneficial for the development of efficient OLED materials. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the trifluoromethyl-substituted quinoline ring could make it a suitable component for n-type organic semiconductors used in OFETs. researchgate.netrsc.org

Functional Polymers: Incorporation of the this compound unit into polymer backbones or as a pendant group could lead to materials with tailored optical, electronic, or sensing properties. chinesechemsoc.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for obtaining high-purity 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline?

- Answer : Multi-step organic synthesis is typically employed, starting with halogenation and trifluoromethylation of quinoline precursors. For example:

- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in DCM under controlled temperatures to introduce bromine at the 8-position .

- Trifluoromethylation : Employ Cu-mediated cross-coupling or radical-based methods (e.g., Togni’s reagent) for introducing CF₃ at the 5-position .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Answer : Combine:

- ¹H/¹³C NMR : Assign signals based on quinoline ring substituents (e.g., downfield shifts for CF₃ at ~δ 120 ppm in ¹³C NMR) .

- HRMS : Confirm molecular weight (e.g., C₁₁H₈BrF₃N: calculated 290.97 g/mol) .

- X-ray crystallography : Resolve steric effects of the methyl group at position 2 and bromine at position 8 .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer :

- Antibacterial : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging quinoline’s chelating properties .

Advanced Research Questions

Q. How does the substitution pattern (Br, CF₃, CH₃) influence reactivity in cross-coupling reactions?

- Answer :

- Steric effects : The 2-methyl group hinders nucleophilic attack at position 2, directing reactivity to positions 6 or 7 .

- Electronic effects : Bromine at position 8 activates the ring for SNAr reactions, while CF₃ at position 5 withdraws electrons, reducing nucleophilicity at adjacent positions .

- Example : Suzuki-Miyaura coupling at position 8 requires Pd(PPh₃)₄ and aryl boronic acids in THF/water (70–80°C, 12h) .

Q. How can computational modeling (e.g., DFT) predict pharmacodynamic properties?

- Answer :

- Mulliken charge analysis : Identify electron-rich regions (e.g., quinoline N) for target binding .

- Docking studies : Simulate interactions with enzymes (e.g., COMT inhibitors) using AutoDock Vina .

- ADMET prediction : Use SwissADME to assess logP (~3.2) and bioavailability .

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

- Answer :

- SAR table : Compare substituent effects:

| Compound | Substituents | IC₅₀ (μM) | Target |

|---|---|---|---|

| 8-Bromo-5-CF₃-2-CH₃-quinoline | Br (8), CF₃ (5), CH₃ (2) | 0.45 | Kinase X |

| 8-Bromo-6-CF₃-2-CH₃-quinoline | Br (8), CF₃ (6), CH₃ (2) | 1.20 | Kinase X |

| 5-Bromo-8-CF₃-2-CH₃-quinoline | Br (5), CF₃ (8), CH₃ (2) | >10 | Inactive |

- Key insights : Position 5-CF₃ enhances activity due to optimal steric/electronic alignment with target pockets .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

- Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr) during reactions .

- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite moderate logP values?

- Answer :

- Crystallinity : The planar quinoline ring promotes π-stacking, reducing solubility in aqueous buffers .

- Mitigation : Use co-solvents (e.g., DMSO ≤1%) or formulate as nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.